Lithium, [(1Z)-2-ethoxyethenyl]-
Description
Properties
CAS No. |
64724-28-3 |
|---|---|
Molecular Formula |
C4H7LiO |
Molecular Weight |
78.1 g/mol |
IUPAC Name |
lithium;ethenoxyethane |
InChI |
InChI=1S/C4H7O.Li/c1-3-5-4-2;/h1,3H,4H2,2H3;/q-1;+1 |
InChI Key |
SHIJWKLUWQBUNH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCOC=[CH-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Lithium, [(1Z)-2-ethoxyethenyl]-
- CAS Registry Number : 64724-28-3
- Molecular Formula : C₄H₇LiO
- Synonyms: Ethoxyvinyllithium, (Z)-2-lithio-1-ethoxyethylene .
Structural Features: This organolithium compound features a lithium atom bonded to a (1Z)-configured ethenyl group substituted with an ethoxy (-OCH₂CH₃) moiety. The Z stereochemistry indicates that the ethoxy and lithium substituents are on the same side of the double bond. Organolithium reagents like this are highly reactive, serving as strong bases or nucleophiles in organic synthesis.
Comparison with Similar Compounds
Comparison with Other Organolithium Reagents
Organolithium compounds vary in stability and reactivity depending on substituents. Key comparisons include:
Key Observations :
- The ethoxy group in Lithium, [(1Z)-2-ethoxyethenyl]- likely reduces reactivity compared to alkyllithium reagents (e.g., n-BuLi) due to electron donation from oxygen, stabilizing the Li center .
- Compared to phenyllithium, the ethoxy substituent introduces steric and electronic effects that may alter regioselectivity in reactions.
Substituent Effects on Bonding and Reactivity
highlights that bonding strength in solids correlates with the effective nuclear charge (Z*) of atoms involved. For Lithium, [(1Z)-2-ethoxyethenyl]-:
- The ethoxy oxygen (Z* ≈ 4.55 for oxygen) contributes to partial ionicity in the Li-O bond, contrasting with purely covalent bonds in hydrocarbons.
- The descriptor √(Z₁Z₂)/ZH (where Z₁ and Z*₂ are effective nuclear charges of bonded atoms) suggests moderate bond strength compared to ionic lithium salts (e.g., LiOH) .
- Z Configuration : Both compounds exhibit stereochemical rigidity in the substituents.
- Electronic Effects: The methoxy group in Anethole donates electron density via resonance, akin to the ethoxy group in Lithium, [(1Z)-2-ethoxyethenyl]-. However, in the latter, this stabilizes the organolithium reagent, whereas in Anethole, it enhances aromatic conjugation .
Stability and Handling
- Air and Moisture Sensitivity: Like most organolithium reagents, it is likely pyrophoric and requires inert atmosphere handling. The ethoxy group may slightly mitigate reactivity compared to n-BuLi .
- Solubility : Expected to dissolve in ethers (e.g., THF) due to Li-O coordination, akin to other lithium alkoxides.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Lithium, [(1Z)-2-ethoxyethenyl]- to ensure purity and structural integrity?
- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., inert atmosphere, stoichiometric ratios) to prevent oxidation or side reactions. Characterization via nuclear magnetic resonance (NMR) and X-ray diffraction (XRD) should confirm molecular structure. Experimental protocols must detail purification steps (e.g., recrystallization, chromatography) and provide spectroscopic evidence of purity, as outlined in academic reporting standards .
Q. Which spectroscopic techniques are most effective for characterizing the electronic and structural properties of Lithium, [(1Z)-2-ethoxyethenyl]-?
- Methodological Answer :
- Electronic Properties : UV-Vis spectroscopy and cyclic voltammetry to assess redox behavior and bandgap.
- Structural Properties : XRD for crystallographic data, Fourier-transform infrared (FTIR) spectroscopy for functional group identification, and solid-state NMR for lithium coordination environments. Cross-validation with computational simulations (e.g., DFT) enhances reliability .
Q. How can density functional theory (DFT) be applied to model the electronic structure of Lithium, [(1Z)-2-ethoxyethenyl]-?
- Methodological Answer : Use plane-wave basis sets (e.g., in VASP) with generalized gradient approximation (GGA) functionals like PW91 to model exchange-correlation effects. Convergence testing for k-point grids and cutoff energies is critical. Structural optimization should precede electronic property calculations to ensure geometric accuracy .
Advanced Research Questions
Q. What methodological strategies are recommended for reconciling discrepancies between experimental data and computational predictions in the study of Lithium, [(1Z)-2-ethoxyethenyl]-?
- Methodological Answer :
- Systematic Error Analysis : Compare experimental conditions (e.g., temperature, solvent effects) with idealized computational models.
- Hybrid Functionals : Employ hybrid DFT (e.g., HSE06) or post-Hartree-Fock methods to address GGA limitations in describing electron correlation .
- Bayesian Statistics : Quantify uncertainties in both experimental and computational datasets to identify statistically significant deviations .
Q. How does the choice of exchange-correlation functional (e.g., GGA vs. hybrid functionals) impact the accuracy of electronic structure calculations for Lithium, [(1Z)-2-ethoxyethenyl]-?
- Methodological Answer :
- GGA (e.g., PW91) : Suitable for uniform electron gas systems but underestimates bandgaps in organometallic complexes.
- Hybrid Functionals : Improve accuracy for redox potentials and excited states but increase computational cost. Validate against experimental UV-Vis and XPS data .
- Table: Comparison of DFT Methods
Q. What are the advantages of using projector augmented-wave (PAW) methods over ultrasoft pseudopotentials in simulating the electrochemical behavior of Lithium, [(1Z)-2-ethoxyethenyl]-?
- Methodological Answer : PAW methods explicitly treat core-electron interactions, improving accuracy for lithium’s valence states and interfacial charge transfer. Ultrasoft pseudopotentials, while computationally efficient, may neglect core polarization effects critical in redox-active systems. Benchmark against all-electron methods (e.g., WIEN2k) ensures reliability .
Methodological Framework Integration
Q. How can researchers integrate experimental and computational data to construct a robust theoretical framework for Lithium, [(1Z)-2-ethoxyethenyl]-?
- Methodological Answer :
- Iterative Validation : Use computational predictions (e.g., DFT-derived reaction pathways) to guide synthetic experiments, and vice versa.
- Multi-Scale Modeling : Combine quantum mechanics (DFT) with molecular dynamics (MD) to simulate bulk-phase behavior and solvent interactions .
- Conceptual Alignment : Link findings to broader theories (e.g., Marcus theory for electron transfer) to explain kinetic and thermodynamic properties .
Data Contradiction Analysis
Q. What steps should be taken when experimental spectroscopic data conflicts with computational vibrational frequencies for Lithium, [(1Z)-2-ethoxyethenyl]-?
- Methodological Answer :
Verify Basis Sets : Ensure computational methods include polarization/diffusion functions for accurate vibrational mode prediction.
Environmental Factors : Model solvent or solid-state effects in simulations if experiments were conducted in non-vacuum conditions.
Experimental Calibration : Cross-check with reference compounds (e.g., lithium ethoxide) to rule out instrument artifacts .
Reproducibility and Reporting Standards
Q. How can researchers ensure reproducibility in synthesizing and characterizing Lithium, [(1Z)-2-ethoxyethenyl]-?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
